molecular formula C22H43NO6 B14096558 N-[(2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(tetradecyloxy)oxan-3-YL]acetamide

N-[(2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(tetradecyloxy)oxan-3-YL]acetamide

Cat. No.: B14096558
M. Wt: 417.6 g/mol
InChI Key: JLPZXNCGJDELHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(tetradecyloxy)oxan-3-YL]acetamide is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a tetradecyloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(tetradecyloxy)oxan-3-YL]acetamide typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the introduction of the tetradecyloxy group. Common reagents used in these reactions include acetic anhydride, tetradecyl alcohol, and various catalysts to facilitate the glycosylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(tetradecyloxy)oxan-3-YL]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups.

Scientific Research Applications

N-[(2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(tetradecyloxy)oxan-3-YL]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[(2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(tetradecyloxy)oxan-3-YL]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the tetradecyloxy substituent play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate enzymatic activity, alter cellular signaling pathways, and affect membrane dynamics.

Properties

Molecular Formula

C22H43NO6

Molecular Weight

417.6 g/mol

IUPAC Name

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-tetradecoxyoxan-3-yl]acetamide

InChI

InChI=1S/C22H43NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-28-22-19(23-17(2)25)21(27)20(26)18(16-24)29-22/h18-22,24,26-27H,3-16H2,1-2H3,(H,23,25)

InChI Key

JLPZXNCGJDELHT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.